Bis(2-hydroxyethyl)[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine
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Overview
Description
Bis(2-hydroxyethyl)[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a sulfonamide group, which is known for its role in various biochemical processes and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxyethyl)[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine typically involves the reaction of 2-methoxy-4,5-dimethylbenzenesulfonyl chloride with diethanolamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of continuous flow reactors, which allow for better control over reaction conditions and improved scalability. The use of catalysts and advanced purification techniques such as high-performance liquid chromatography (HPLC) further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Bis(2-hydroxyethyl)[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bis(2-hydroxyethyl)[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a drug candidate due to its sulfonamide group, which is known for its antibacterial properties.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Bis(2-hydroxyethyl)[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine involves its interaction with specific molecular targets such as enzymes and proteins. The sulfonamide group can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The hydroxyl groups may also participate in hydrogen bonding, further stabilizing the interaction with the target molecule.
Comparison with Similar Compounds
Similar Compounds
N,N-bis(2-hydroxyethyl)taurine: Similar structure with a sulfonic acid group instead of a sulfonamide group.
N,N-bis(2-hydroxyethyl)ethylenediamine: Contains two hydroxyl groups and an ethylenediamine backbone.
N,N-bis(2-hydroxyethyl)glycine: Features a glycine backbone with two hydroxyl groups.
Uniqueness
Bis(2-hydroxyethyl)[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine is unique due to the presence of both methoxy and sulfonamide groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
1206151-85-0 |
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Molecular Formula |
C13H21NO5S |
Molecular Weight |
303.38g/mol |
IUPAC Name |
N,N-bis(2-hydroxyethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C13H21NO5S/c1-10-8-12(19-3)13(9-11(10)2)20(17,18)14(4-6-15)5-7-16/h8-9,15-16H,4-7H2,1-3H3 |
InChI Key |
XCGKSJHWCPCBHV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N(CCO)CCO)OC |
Origin of Product |
United States |
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